molecular formula C8H7F3OS B14840149 2-(Methylthio)-6-(trifluoromethyl)phenol

2-(Methylthio)-6-(trifluoromethyl)phenol

Cat. No.: B14840149
M. Wt: 208.20 g/mol
InChI Key: AGKZLWICAZPTAX-UHFFFAOYSA-N
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Description

2-(Methylthio)-6-(trifluoromethyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone under visible light irradiation . This reaction proceeds via the formation of electron donor-acceptor complexes and involves single electron transfer reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-6-(trifluoromethyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Electrophilic reagents such as halogens and nitrating agents can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Halogenated or nitrated derivatives.

    Reduction: Compounds with reduced trifluoromethyl groups.

Scientific Research Applications

2-(Methylthio)-6-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-6-(trifluoromethyl)phenol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)phenol: Lacks the methylthio group but shares the trifluoromethyl group.

    2-(Methylthio)phenol: Lacks the trifluoromethyl group but shares the methylthio group.

    2-(Trifluoromethylthio)phenol: Contains both trifluoromethyl and thio groups but in different positions.

Uniqueness

2-(Methylthio)-6-(trifluoromethyl)phenol is unique due to the specific positioning of both the trifluoromethyl and methylthio groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7F3OS

Molecular Weight

208.20 g/mol

IUPAC Name

2-methylsulfanyl-6-(trifluoromethyl)phenol

InChI

InChI=1S/C8H7F3OS/c1-13-6-4-2-3-5(7(6)12)8(9,10)11/h2-4,12H,1H3

InChI Key

AGKZLWICAZPTAX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1O)C(F)(F)F

Origin of Product

United States

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